

# 3-Nitrodibenzofuran CAS number and molecular structure

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## Compound of Interest

Compound Name: 3-Nitrodibenzofuran

Cat. No.: B1219392

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## An In-Depth Technical Guide to 3-Nitrodibenzofuran

This guide provides a comprehensive overview of **3-Nitrodibenzofuran**, a key compound in the development of photoremoveable protecting groups. It is intended for researchers, scientists, and professionals in drug development who are interested in advanced methods for spatiotemporal control of biologically active molecules.

## Core Compound Identification

CAS Number: 5410-97-9[\[1\]](#)

Molecular Structure: **3-Nitrodibenzofuran** possesses a planar, tricyclic aromatic structure. It consists of a central furan ring fused with two flanking benzene rings. A nitro group (-NO<sub>2</sub>) is substituted at the 3-position of the dibenzofuran scaffold.

- Molecular Formula: C<sub>12</sub>H<sub>7</sub>NO<sub>3</sub>[\[1\]](#)
- IUPAC Name: **3-nitrodibenzofuran**[\[1\]](#)
- Synonyms: **3-Nitrodibenzofuran**, 3-nitrodibenzo[b,d]furan
- SMILES: C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)--INVALID-LINK--[O-][\[1\]](#)
- InChI: InChI=1S/C12H7NO3/c14-13(15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H[\[1\]](#)

# Physicochemical and Photochemical Properties

The following table summarizes key quantitative data for **3-Nitrodibenzofuran** and its derivatives, which are crucial for its application as a photolabile caging group.

Property	Value	Notes and Reference(s)
Molecular Weight	213.19 g/mol	<a href="#">[1]</a>
Purity	≥98%	Commercially available purity.
Kovats Retention Index	Standard non-polar: 336 Semi-standard non-polar: 1971.7, 333.8, 333.92	Determined by the NIST Mass Spectrometry Data Center. <a href="#">[1]</a>
Quantum Yield ( $\Phi_u$ )	~0.7	For an NDBF-EGTA derivative. This high quantum yield indicates very efficient photolysis compared to traditional caging groups. <a href="#">[2]</a> <a href="#">[3]</a>
Molar Extinction Coeff. ( $\epsilon$ )	~18,400 M <sup>-1</sup> cm <sup>-1</sup>	For an NDBF-EGTA derivative. A high extinction coefficient allows for efficient light absorption. <a href="#">[2]</a> <a href="#">[3]</a>
Two-Photon Cross-Section ( $\delta_u$ )	~0.6 GM (NDBF-EGTA) 0.71–1.4 GM (Methoxy-substituted NDBF)	GM = Goeppert-Mayer units. This property is critical for two-photon excitation applications, enabling deeper tissue penetration and higher spatial resolution with near-IR light. <a href="#">[2]</a> <a href="#">[4]</a>
Photolysis Rate	~20,000 s <sup>-1</sup>	For the release of Ca <sup>2+</sup> from NDBF-EGTA upon UV-laser photolysis, demonstrating rapid release of the caged molecule. <a href="#">[2]</a> <a href="#">[3]</a>

# Synthesis and Experimental Protocols

The primary application of **3-Nitrodibenzofuran** (NDBF) is in the synthesis of "caged" molecules. Below are detailed protocols for the preparation of an NDBF-protected cysteine amino acid and its incorporation into a peptide, followed by its light-induced cleavage.

## Protocol 1: Synthesis of Fmoc-Cys(NDBF)-OH

This protocol describes the synthesis of the NDBF-protected cysteine building block required for solid-phase peptide synthesis (SPPS). The synthesis starts from a brominated NDBF derivative (NDBF-Br).

### Step 1: Synthesis of Fmoc-Cys(NDBF)-OCH<sub>3</sub><sup>[5]</sup>

- Dissolve NDBF-Br (1.00 g, 3.12 mmol) and Fmoc-Cys-OCH<sub>3</sub> (2.2 g, 6.25 mmol) in 60 mL of a 2:1:1 (v/v/v) solution of DMF/Acetonitrile/0.1% TFA in H<sub>2</sub>O.
- Prepare a 0.5 M aqueous solution of Zn(OAc)<sub>2</sub> in 0.1% TFA (v/v).
- Add 25 µL of the Zn(OAc)<sub>2</sub> solution to the reaction mixture.
- Stir the reaction at room temperature for 36 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC) with a 1:1 Hexane/Diethyl Ether mobile phase.
- Upon completion, evaporate the solvent in vacuo.
- Purify the resulting product via column chromatography using a 1:1 Hexane/Diethyl Ether eluent to yield the diastereomeric mixture of Fmoc-Cys(NDBF)-OCH<sub>3</sub>.

### Step 2: Saponification to Fmoc-Cys(NDBF)-OH<sup>[6]</sup>

- Dissolve the purified Fmoc-Cys(NDBF)-OCH<sub>3</sub> from the previous step in an appropriate solvent such as a mixture of dioxane and water.
- Add a solution of lithium hydroxide (LiOH) or another suitable base to hydrolyze the methyl ester.

- Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
- Acidify the reaction mixture with a dilute acid (e.g., 5% HCl) to protonate the carboxylate.[\[7\]](#)
- Extract the product with an organic solvent (e.g., ethyl acetate).[\[7\]](#)
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield Fmoc-Cys(NDBF)-OH as a powder.[\[7\]](#)

## Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Cys(NDBF)-OH[\[5\]](#)

This protocol outlines the incorporation of the NDBF-caged cysteine into a peptide sequence using an automated peptide synthesizer.

- Resin Preparation: Start with a suitable resin (e.g., Fmoc-Met-Wang resin) in a reaction vessel.
- Peptide Chain Elongation: Perform standard Fmoc/HCTU-based chemistry for coupling standard amino acids. This involves incubating the resin with 4 equivalents of both the Fmoc-protected amino acid and HCTU for 30 minutes.
- NDBF-Cysteine Coupling: For the incorporation of the caged cysteine, incubate the resin with 1.5 equivalents of both Fmoc-Cys(NDBF)-OH and HCTU. This coupling step requires a longer incubation time of 6 hours to ensure efficient incorporation.
- Deprotection: After each coupling step, remove the Fmoc protecting group using a 10% piperidine solution in DMF (v/v).
- Cleavage and Global Deprotection: Once the peptide sequence is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail such as Reagent K.
- Purification: Precipitate the crude peptide with cold diethyl ether. Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

- Analysis: Confirm the identity and purity of the final NDBF-caged peptide using liquid chromatography-mass spectrometry (LC-MS).[\[5\]](#)

## Protocol 3: UV Photolysis (Uncaging) of NDBF-Protected Peptides[\[8\]](#)

This protocol describes the light-induced removal of the NDBF protecting group to release the active thiol-containing peptide.

- Sample Preparation: Dissolve the NDBF-caged peptide in a photolysis buffer (e.g., 50 mM phosphate buffer, pH 7.4, containing 1 mM DTT) to a final concentration of 25–250  $\mu$ M.
- Irradiation (One-Photon): Transfer the solution to a quartz cuvette. Irradiate the sample with 365 nm UV light using a suitable light source (e.g., a Rayonet reactor).[\[8\]](#)
- Irradiation (Two-Photon): For two-photon uncaging, use a pulsed near-IR laser tuned to approximately 800 nm.[\[8\]](#)
- Analysis: Following irradiation, analyze the sample by RP-HPLC or LC-MS to quantify the disappearance of the caged starting material and the appearance of the uncaged product.[\[6\]](#)

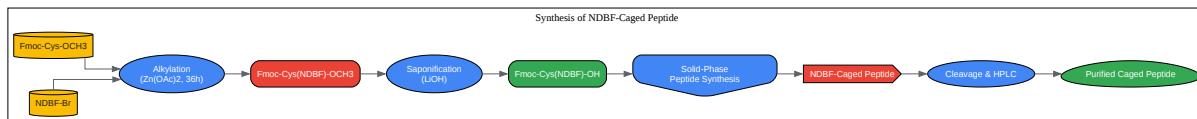
## Key Applications and Logical Workflows

The NDBF chromophore is a superior photolabile protecting group, or "caging group," primarily for thiols.[\[8\]](#) Its high quantum yield and two-photon cross-section make it more efficient than previously standard groups like brominated hydroxycoumarin (Bhc).[\[8\]](#) This allows for precise spatiotemporal control over the release of active molecules in biological systems, including living cells.[\[2\]](#)[\[8\]](#)

A key application is the caging of cysteine residues in peptides.[\[8\]](#) This renders the peptide biologically inactive until a pulse of light restores the function of the cysteine thiol. This technique can be used to study dynamic cellular processes. For example, an NDBF-caged peptide substrate for the enzyme protein farnesyltransferase can be introduced to a system. The peptide remains inert until light is applied, at which point the uncaged peptide is rapidly farnesylated by the enzyme.[\[8\]](#) This workflow allows researchers to initiate and observe enzymatic reactions with high precision.

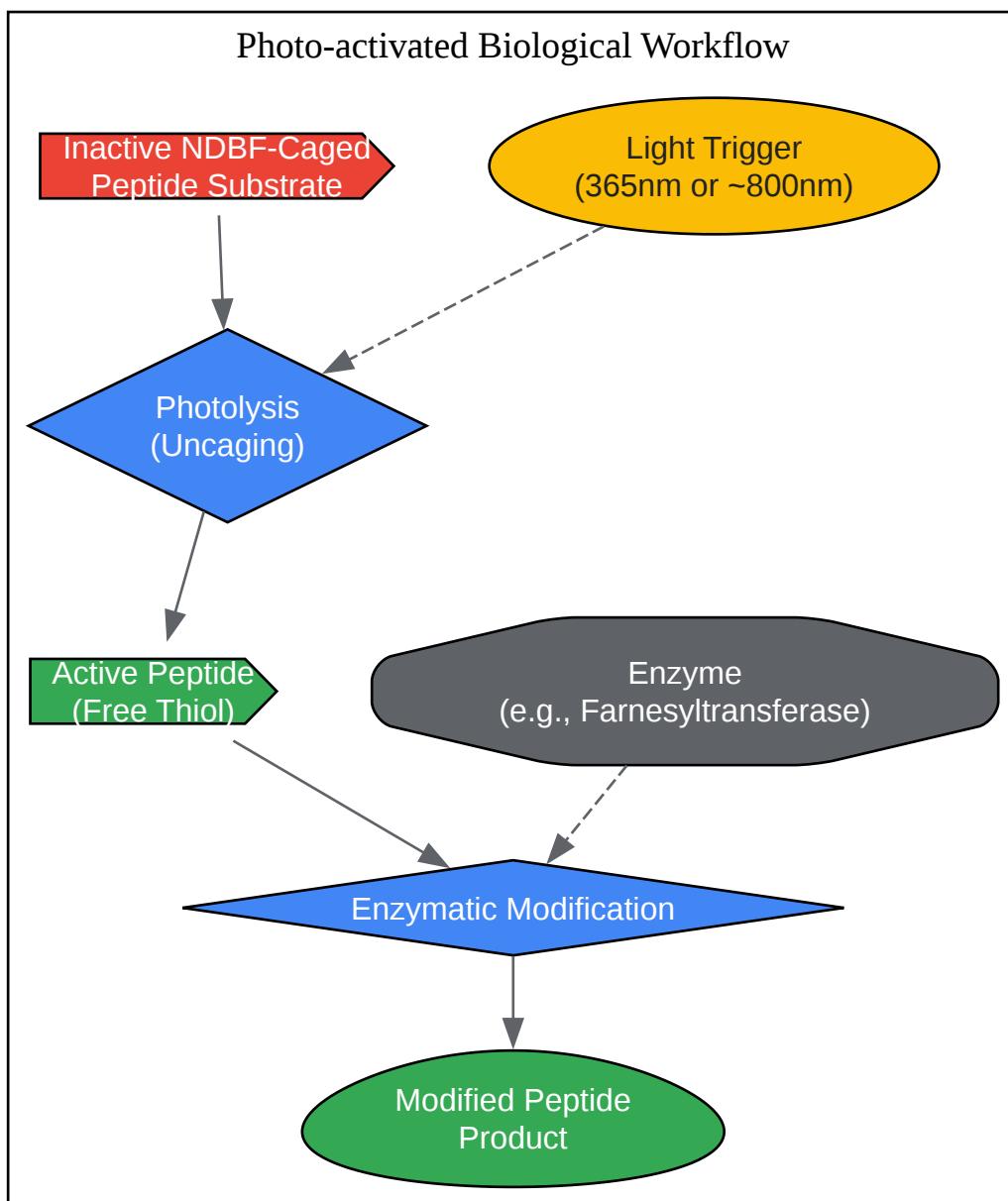
## Mandatory Visualizations

Below are diagrams created using the DOT language to illustrate the key experimental workflows.



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Caption: Synthesis workflow for an NDBF-caged peptide via SPPS.



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Caption: Workflow of NDBF uncaging and subsequent enzymatic reaction.

## Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3-Nitrobifenzofuran** is classified with the following hazards:

- Acute Toxicity, Oral (Category 3): Toxic if swallowed.[[1](#)]

- Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[[1](#)]

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be strictly followed when handling this compound.

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